Cas no 81375-01-1 (4-benzoyl-3,5-dimethylphenol)

4-Benzoyl-3,5-dimethylphenol is a substituted phenolic compound featuring a benzoyl group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. This structure imparts unique chemical properties, including enhanced stability and reactivity in organic synthesis. The compound is commonly utilized as an intermediate in the production of specialty chemicals, pharmaceuticals, and UV absorbers due to its ability to act as a photoinitiator or stabilizer. Its well-defined molecular architecture allows for precise functionalization, making it valuable in applications requiring controlled radical reactions or polymerization processes. The presence of both electron-donating and electron-withdrawing groups contributes to its versatility in synthetic pathways.
4-benzoyl-3,5-dimethylphenol structure
4-benzoyl-3,5-dimethylphenol structure
Product Name:4-benzoyl-3,5-dimethylphenol
CAS No:81375-01-1
MF:C15H14O2
MW:226.270464420319
CID:2803039
PubChem ID:12892674
Update Time:2025-10-28

4-benzoyl-3,5-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-benzoyl-3,5-dimethylphenol
    • DTXCID20463254
    • AKOS019823830
    • Methanone, (4-hydroxy-2,6-dimethylphenyl)phenyl-
    • 81375-01-1
    • DTXSID10512447
    • EN300-1276767
    • (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone
    • Inchi: 1S/C15H14O2/c1-10-8-13(16)9-11(2)14(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3
    • InChI Key: RZRVRBXMWQOUNM-UHFFFAOYSA-N
    • SMILES: OC1C=C(C)C(C(C2C=CC=CC=2)=O)=C(C)C=1

Computed Properties

  • Exact Mass: 226.099379685g/mol
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.3Ų

4-benzoyl-3,5-dimethylphenol Pricemore >>

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Additional information on 4-benzoyl-3,5-dimethylphenol

4-Benzoyl-3,5-dimethylphenol (CAS No. 81375-01-1): An Overview of Its Properties, Applications, and Recent Research

4-Benzoyl-3,5-dimethylphenol (CAS No. 81375-01-1) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which includes a benzoyl group and two methyl groups attached to a phenol ring. The combination of these functional groups imparts specific chemical and physical properties that make it valuable for various research and industrial purposes.

The chemical structure of 4-benzoyl-3,5-dimethylphenol can be represented as C12H14O2. The benzoyl group (C6H5C(O)−) is a key feature that contributes to its reactivity and stability. The presence of the two methyl groups (−CH3) at the 3 and 5 positions on the phenol ring enhances its solubility in organic solvents and influences its electronic properties. These structural characteristics make 4-benzoyl-3,5-dimethylphenol an interesting compound for both fundamental research and practical applications.

In the realm of organic synthesis, 4-benzoyl-3,5-dimethylphenol serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups allows it to participate in a wide range of chemical reactions, including substitution, addition, and elimination reactions. Recent studies have explored its use in the synthesis of novel pharmaceuticals and materials with unique properties.

In the pharmaceutical industry, 4-benzoyl-3,5-dimethylphenol has shown potential as a lead compound for drug development. Its ability to modulate specific biological pathways makes it a candidate for therapeutic applications. For instance, research has indicated that compounds derived from 4-benzoyl-3,5-dimethylphenol may have anti-inflammatory and antioxidant properties. These properties are crucial for the development of drugs targeting conditions such as arthritis and neurodegenerative diseases.

The biological activity of 4-benzoyl-3,5-dimethylphenol has been extensively studied in recent years. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory responses. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Additionally, its antioxidant properties have been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Beyond its pharmaceutical applications, 4-benzoyl-3,5-dimethylphenol has also found use in materials science. Its unique electronic properties make it suitable for the development of functional materials such as polymers and coatings. Recent research has focused on incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. These materials have potential applications in areas such as electronics, coatings, and adhesives.

The environmental impact of 4-benzoyl-3,5-dimethylphenol is another area of active research. Studies have investigated its biodegradability and potential environmental effects. While initial findings suggest that it is relatively stable under normal environmental conditions, ongoing research is aimed at understanding its long-term impact on ecosystems.

In conclusion, 4-benzoyl-3,5-dimethylphenol (CAS No. 81375-01-1) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable intermediate in organic synthesis and a promising candidate for drug development. Ongoing research continues to uncover new applications and insights into its behavior, further solidifying its importance in the scientific community.

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